(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Overview
Description
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a synthetic organic compound with the molecular formula C13H20O4. It is a key intermediate in the synthesis of various biologically active molecules, including prostaglandin analogs such as misoprostol. This compound is characterized by its unique structure, which includes a cyclopentenone ring and a heptanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:
Friedel-Crafts Acylation: This reaction involves the acylation of furan with 2,9-oxonanedione in the presence of zinc chloride as a catalyst.
Methylation: The resulting product undergoes methylation using sulfuric acid to form the methyl ester.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by a zinc chloride-catalyzed Piancatelli rearrangement yields the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including prostaglandin analogs.
Biology: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those used for treating peptic ulcer disease and inducing labor.
Industry: The compound is utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its interaction with specific molecular targets. In the case of its use as a precursor for prostaglandin analogs, the compound undergoes enzymatic transformations to produce active metabolites that interact with prostaglandin receptors. These interactions modulate various physiological processes, including inflammation, gastric acid secretion, and uterine contractions.
Comparison with Similar Compounds
Similar Compounds
Misoprostol: A synthetic analog of prostaglandin E1, used for treating peptic ulcer disease and inducing labor.
Norprostol: Another prostaglandin analog with similar biological activities.
Uniqueness
®-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple chemical transformations makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
methyl 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCC1=C[C@@H](CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41138-61-8 | |
Record name | Norprostol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041138618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORPROSTOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FN9N3JXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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